molecular formula C10H9NO B178442 Spiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 13861-75-1

Spiro[cyclopropane-1,3'-indolin]-2'-one

Cat. No. B178442
CAS RN: 13861-75-1
M. Wt: 159.18 g/mol
InChI Key: LBBWIBWOPGDMAJ-UHFFFAOYSA-N
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Patent
US08354443B2

Procedure details

3-(((1S,2R)-2-(4-chlorophenyl)-2′-oxospiro[cyclopropane-1,3′-indoline]-1′-yl)methyl)benzoic acid and 3-(((1R,2S)-2-(4-chlorophenyl)-2′-oxospiro[cyclopropane-1,3′-indoline]-1′-yl)methyl)benzoic acid (prepared according to Scheme 1) (60 mg, 0.15 mmol), 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl) (44 mg, 0.225 mmol 1.5 mmol), anhydrous 1-Hydroxybenzotriazole (HOBt) (31 mg, 0.225 mmol) and piperidine (15 mg, 0.18 mmol) were dissolved in DMF. The mixture was stirred at room temperature for 14 hours. (1R,2S) and (1S,2R)-2-(4-chlorophenyl)-1′-(3-(piperidine-1-carbonyebenzyl)spiro[cyclopropane-1,3′-indolin]-2′-one were purified by preparative HPLC as a white solid (42 mg, 60%). LC/MS m/e calcd. for C29H27ClN2O2: 470, observed (M+H)+: 471.2 1H NMR (400 MHz, MeOD-d4) δppm 1.41 (br. s., 2 H) 1.67 (br. s., 4 H) 2.19-2.30 (m, 2 H) 3.28 (br.s., 2 H) 3.30 (s, 1 H) 3.69 (br. s., 2 H) 5.14 (s, 2 H) 6.11 (d, J=7.33 Hz, 1 H) 6.74 (t, J=7.20 Hz, 1 H) 6.91 (d, J=7.83 Hz, 1 H) 7.03-7.15 (m, 1 H) 7.20-7.28 (m, 2 H) 7.28-7.38 (m, 4 H) 7.43-7.57 (m, 2 H).
Name
3-(((1S,2R)-2-(4-chlorophenyl)-2′-oxospiro[cyclopropane-1,3′-indoline]-1′-yl)methyl)benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(((1R,2S)-2-(4-chlorophenyl)-2′-oxospiro[cyclopropane-1,3′-indoline]-1′-yl)methyl)benzoic acid
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
44 mg
Type
reactant
Reaction Step One
Quantity
31 mg
Type
reactant
Reaction Step One
Quantity
15 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC1C=CC([C@@H:8]2[C@:10]3([C:18]4[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=4)[N:12](CC4C=C(C=CC=4)C(O)=O)[C:11]3=[O:29])[CH2:9]2)=CC=1.ClC1C=CC([C@H]2[C@@]3(C4C(=CC=CC=4)N(CC4C=C(C=CC=4)C(O)=O)C3=O)C2)=CC=1.Cl.CN(C)CCCN=C=NCC.ON1C2C=CC=CC=2N=N1.N1CCCCC1>CN(C=O)C>[NH:12]1[C:13]2[C:18](=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:10]2([CH2:9][CH2:8]2)[C:11]1=[O:29] |f:2.3|

Inputs

Step One
Name
3-(((1S,2R)-2-(4-chlorophenyl)-2′-oxospiro[cyclopropane-1,3′-indoline]-1′-yl)methyl)benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)[C@H]1C[C@]12C(N(C1=CC=CC=C21)CC=2C=C(C(=O)O)C=CC2)=O
Name
3-(((1R,2S)-2-(4-chlorophenyl)-2′-oxospiro[cyclopropane-1,3′-indoline]-1′-yl)methyl)benzoic acid
Quantity
60 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)[C@@H]1C[C@@]12C(N(C1=CC=CC=C21)CC=2C=C(C(=O)O)C=CC2)=O
Name
Quantity
44 mg
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
31 mg
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
15 mg
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(1R,2S) and (1S,2R)-2-(4-chlorophenyl)-1′-(3-(piperidine-1-carbonyebenzyl)spiro[cyclopropane-1,3′-indolin]-2′-one were purified by preparative HPLC as a white solid (42 mg, 60%)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
Smiles
N1C(C2(C3=CC=CC=C13)CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.